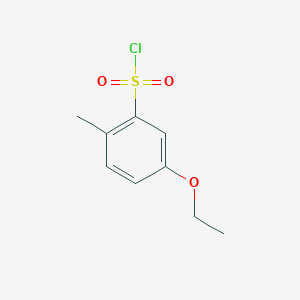
5-Ethoxy-2-methyl-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-methyl-benzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of an ethoxy group and a methyl group on the benzene ring. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-benzenesulfonyl chloride typically involves the sulfonylation of 5-ethoxy-2-methylbenzene. The process generally includes the following steps:
Starting Material: 5-Ethoxy-2-methylbenzene.
Sulfonylation: The starting material is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems helps in scaling up the production while ensuring safety and quality control.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-methyl-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are often carried out in polar aprotic solvents like dichloromethane or acetonitrile to enhance reactivity.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
5-Ethoxy-2-methyl-benzenesulfonyl chloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Applied in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The primary mechanism of action for 5-Ethoxy-2-methyl-benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites on other molecules, such as amines and alcohols.
Pathways: The reactions typically proceed through a nucleophilic substitution mechanism, where the chloride ion is displaced by the nucleophile.
Comparison with Similar Compounds
Benzenesulfonyl chloride: The parent compound, lacking the ethoxy and methyl groups.
4-Methylbenzenesulfonyl chloride: Similar structure but with a methyl group in the para position.
2-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of an ethoxy group.
Uniqueness: 5-Ethoxy-2-methyl-benzenesulfonyl chloride is unique due to the presence of both an ethoxy and a methyl group on the benzene ring. These substituents can influence the compound’s reactivity and the properties of the derivatives formed. The ethoxy group, in particular, can enhance solubility in organic solvents and affect the electronic properties of the molecule.
Properties
Molecular Formula |
C9H11ClO3S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
5-ethoxy-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)9(6-8)14(10,11)12/h4-6H,3H2,1-2H3 |
InChI Key |
XPHCSEBGHIZXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



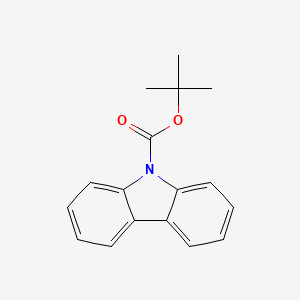
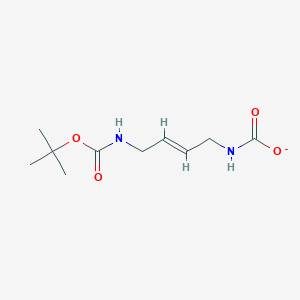
![Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate](/img/structure/B12110294.png)

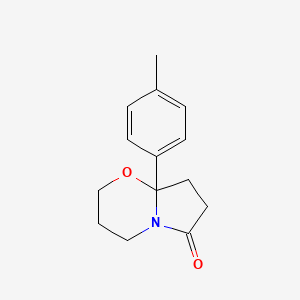
![6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12110308.png)
![8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12110321.png)


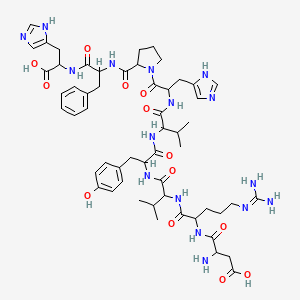

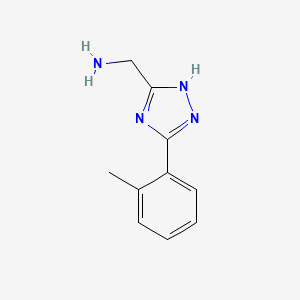
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
